molecular formula C6H6K2O7S2 B8249478 Potassium benzene-1,2-disulfonate hydrate

Potassium benzene-1,2-disulfonate hydrate

Cat. No.: B8249478
M. Wt: 332.4 g/mol
InChI Key: ULCCLCFYKRIORM-UHFFFAOYSA-L
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Description

Potassium benzene-1,2-disulfonate hydrate, also known as benzene-1,2-disulfonic acid dipotassium salt, is a chemical compound with the molecular formula C6H4(SO3K)2. It is a white crystalline powder that is soluble in water. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium benzene-1,2-disulfonate hydrate can be synthesized by sulfonating benzene with sulfur trioxide or oleum, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure complete sulfonation and neutralization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt. The product is then purified and crystallized to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Potassium benzene-1,2-disulfonate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form benzene derivatives with fewer sulfonic acid groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, benzene derivatives, and substituted benzene compounds.

Scientific Research Applications

Potassium benzene-1,2-disulfonate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium benzene-1,2-disulfonate hydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid groups can donate protons and participate in acid-base reactions, while the benzene ring can undergo electrophilic substitution reactions. The compound can also form complexes with metal ions, which can be used in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzene-1,3-disulfonate
  • 1,2-Benzenedisulfonic acid disodium salt
  • 2,6-Naphthalenedisulfonic acid disodium salt
  • 1,5-Naphthalenedisulfonic acid tetrahydrate

Uniqueness

Potassium benzene-1,2-disulfonate hydrate is unique due to its specific sulfonation pattern and the presence of potassium ions. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its solubility in water and ability to form stable complexes with metal ions make it particularly useful in various applications.

Properties

IUPAC Name

dipotassium;benzene-1,2-disulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2.2K.H2O/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;;/h1-4H,(H,7,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCLCFYKRIORM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6K2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5710-54-3
Record name Dipotassium o-benzenedisulphonate hydrate
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